Dimetilan

Description

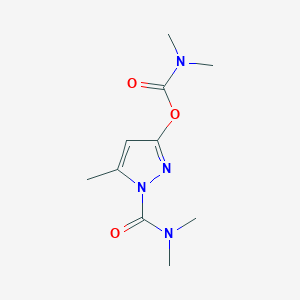

Structure

3D Structure

Properties

IUPAC Name |

[1-(dimethylcarbamoyl)-5-methylpyrazol-3-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-7-6-8(17-10(16)13(4)5)11-14(7)9(15)12(2)3/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBIYWSVMRVKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)N(C)C)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Record name | DIMETILAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041880 | |

| Record name | Dimetilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimetilan is a colorless solid. The technical product is a yellow to reddish-brown solid. Used as an insecticide for insect control on livestock, especially housefly control. It is no longer produced commercially in the U.S. (EPA, 1998), Colorless to red-brown solid; [Hawley] Colorless solid; Technical form: light yellow to reddish-brown solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |

| Record name | DIMETILAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimetilan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

392 to 410 °F at 13 mmHg (EPA, 1998), 200-210 °C at 13 mm Hg | |

| Record name | DIMETILAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETILAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily sol in chlorobenzene, Readily soluble in chloroform, dimethylformamide; soluble in ethanol, acetone, xylene and other organic solvents, 24% in water at 25 °C | |

| Record name | DIMETILAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0001 mmHg at 68 °F (EPA, 1998), 0.000097 [mmHg], 9.7X10-5 mm Hg at 20 °C | |

| Record name | DIMETILAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimetilan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETILAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid | |

CAS No. |

644-64-4 | |

| Record name | DIMETILAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimetilan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimetilan [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimetilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimetilan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETILAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S53KQ82I35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETILAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154 to 160 °F; 131 to 149 °F technical grade (EPA, 1998), 68-71 °C, Light yellow to reddish-brown crystalline solid, MP: 55-65 °C /Technical/ | |

| Record name | DIMETILAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETILAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cholinesterase Inhibition by Dimetilan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of cholinesterase inhibition by Dimetilan, a carbamate insecticide. It covers the biochemical mechanism of action, presents comparative quantitative data for related compounds, details a standard experimental protocol for assessing inhibition, and includes visualizations of the key pathways and workflows.

Introduction to this compound

This compound (CAS 644-64-4) is a carbamate pesticide formerly used for the control of houseflies and other insect pests, particularly in agricultural settings.[1] Like other carbamate insecticides, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2] The inhibition of AChE disrupts nerve impulse transmission, leading to the toxic effects observed.[3] While its use has been largely discontinued, the study of its interaction with cholinesterases remains relevant for toxicology and the development of new cholinesterase inhibitors.

Mechanism of Action: Reversible Cholinesterase Inhibition

The primary molecular target of this compound is acetylcholinesterase (AChE, EC 3.1.1.7). AChE is a serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This action terminates the nerve signal.[4]

This compound, as a carbamate, acts as a reversible inhibitor of AChE. The process involves the carbamoylation of the serine residue within the active site of the enzyme. This forms a carbamoylated enzyme complex that is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme intermediate formed during normal substrate (ACh) breakdown.[2] This effective "inactivation" of the enzyme leads to an accumulation of acetylcholine in the synapse. The excess acetylcholine results in the continuous stimulation of cholinergic receptors, leading to a cholinergic crisis characterized by symptoms such as tremors, convulsions, and ultimately, respiratory failure and death.[3][4]

Quantitative Inhibition Data

A thorough review of scientific literature did not yield specific quantitative inhibition data (e.g., IC₅₀, Kᵢ) for this compound against acetylcholinesterase or butyrylcholinesterase. This is likely because the compound was discontinued before such detailed enzymatic studies became commonplace in public literature. However, to provide context for the potency of related compounds, the following table summarizes IC₅₀ values for other carbamate insecticides against cholinesterases from various sources.

| Carbamate Inhibitor | Enzyme Target | Enzyme Source | IC₅₀ Value (µM) |

| Carbaryl | Acetylcholinesterase (AChE) | Electric Eel | ~2.2 |

| Physostigmine (Eserine) | Acetylcholinesterase (AChE) | Human Erythrocyte | ~0.006 |

| Rivastigmine | Acetylcholinesterase (AChE) | Electric Eel | 2.76[5] |

| Rivastigmine | Butyrylcholinesterase (BChE) | Horse Serum | 0.03 |

| Aldicarb | Acetylcholinesterase (AChE) | Bovine Erythrocyte | ~0.5 |

| Propoxur | Acetylcholinesterase (AChE) | Housefly Head | ~0.1 |

Note: These values are for comparative purposes only and do not represent the inhibition constants for this compound.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

The most common method for determining cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman. This assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. This thiocholine then reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected by its absorbance at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Required Materials and Reagents

-

Enzyme: Purified Acetylcholinesterase (e.g., from Electrophorus electricus)

-

Substrate: Acetylthiocholine iodide (ATCI)

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

-

Inhibitor: this compound (or other test compounds)

-

Control Inhibitor: Physostigmine or Donepezil (for positive control)

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors

-

Equipment: 96-well clear microplates, multichannel pipettes, microplate reader (412 nm absorbance)

Reagent Preparation

-

Assay Buffer (0.1 M, pH 8.0): Prepare 0.1 M sodium phosphate buffer and adjust the pH to 8.0. Store at 4°C.

-

AChE Stock Solution (1 U/mL): Prepare a stock solution of AChE in Assay Buffer. Aliquot and store at -20°C. Before use, dilute to a final working concentration (e.g., 0.05 U/mL) with Assay Buffer.

-

DTNB Stock Solution (10 mM): Dissolve DTNB in Assay Buffer. Protect from light and store at 4°C.

-

ATCI Stock Solution (10 mM): Dissolve ATCI in deionized water. Prepare this solution fresh on the day of the experiment.

-

Inhibitor Stock Solutions (e.g., 10 mM): Dissolve this compound and the positive control inhibitor in 100% DMSO. Perform serial dilutions to create a range of test concentrations. The final DMSO concentration in the assay wells should not exceed 1% to avoid impacting enzyme activity.

Assay Procedure

-

Plate Setup: Designate wells for:

-

Blank: Assay Buffer, no enzyme.

-

100% Activity Control: Enzyme + inhibitor solvent (e.g., DMSO).

-

Positive Control: Enzyme + known inhibitor (e.g., Physostigmine).

-

Test Wells: Enzyme + various concentrations of this compound.

-

-

Enzyme and Inhibitor Addition:

-

To each well (except the Blank), add 20 µL of the diluted AChE enzyme solution.

-

To the Test and Positive Control wells, add 20 µL of the respective inhibitor dilutions.

-

To the 100% Activity and Blank wells, add 20 µL of the inhibitor solvent (e.g., Assay Buffer with the same percentage of DMSO as the test wells).

-

Add 140 µL of Assay Buffer to all wells.

-

-

Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Prepare a fresh Reaction Mix containing ATCI and DTNB in Assay Buffer. Add 20 µL of this mix to all wells simultaneously, preferably using a multichannel pipette, to start the reaction. The final volume in each well should be 200 µL.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes. The rate of reaction (V) is determined from the slope of the linear portion of the absorbance vs. time curve.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

References

Dimetilan: A Historical and Technical Review of a Carbamate Insecticide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive historical and scientific overview of Dimetilan, a carbamate insecticide. Drawing from a range of historical and scientific sources, this document details its chemical properties, synthesis, mechanism of action, toxicological profile, and environmental fate. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for key studies are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound, chemically known as 1-(dimethylcarbamoyl)-5-methyl-1H-pyrazol-3-yl dimethylcarbamate, is a synthetic organic compound belonging to the carbamate class of insecticides.[1][2] At room temperature, the pure compound is a colorless solid, while the technical product can appear as a yellow to reddish-brown solid.[2] It was developed by Geigy and assigned the manufacturer's code G-22870.[2] Historically, it was used to control insect pests on livestock, particularly houseflies.[2] However, it is no longer commercially produced in the United States.[2]

| Property | Value | Reference |

| CAS Number | 644-64-4 | [2] |

| Molecular Formula | C₁₀H₁₆N₄O₃ | [2] |

| Molecular Weight | 240.26 g/mol | [2] |

| Melting Point | 68-71 °C (pure) | [2] |

| 55-65 °C (technical) | [2] | |

| Boiling Point | 200-210 °C at 13 mmHg | [2] |

| Solubility | Soluble in water, chloroform, DMF, ethanol, acetone, and xylene. | [2] |

| Stability | Hydrolyzed by acids and alkalis. | [2] |

Synthesis

Plausible Experimental Protocol for the Synthesis of this compound

This reconstructed protocol is based on the reaction of a pyrazolone intermediate with a carbamoyl chloride, a common method for the synthesis of carbamate esters.

Materials:

-

3-methyl-5-pyrazolone

-

Dimethylcarbamoyl chloride

-

Anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Equipment for extraction and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 1.0 equivalent of 3-methyl-5-pyrazolone in an anhydrous aprotic solvent.

-

Add 2.2 equivalents of a non-nucleophilic base to the reaction mixture and stir to ensure homogeneity.

-

Slowly add 2.1 equivalents of dimethylcarbamoyl chloride to the stirring solution via the dropping funnel. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any precipitated salts.

-

Wash the filtrate with water and brine in a separatory funnel to remove any remaining salts and water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

-

Characterize the final product using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its identity and purity.

Mechanism of Action: Cholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[3] The breakdown of ACh terminates the nerve signal.

The inhibitory action of this compound is a result of the carbamylation of the serine hydroxyl group at the active site of AChE.[3] This process is reversible, but the rate of decarbamylation is significantly slower than the hydrolysis of acetylcholine, leading to a temporary accumulation of ACh in the synapse.[3] This accumulation causes continuous stimulation of cholinergic receptors, resulting in hyperactivity of the nervous system, which can lead to paralysis and death in insects.[3]

Toxicology

This compound is classified as a highly toxic compound.[2] The primary route of exposure is through ingestion, inhalation, or dermal contact.[2]

| Parameter | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 25 mg/kg | [2] |

| LD₅₀ | Rat | Dermal | 600-700 mg/kg | [2] |

| Lethal Dose (estimated) | Cattle | Oral | 5 mg/kg | [2] |

Plausible Experimental Protocol for Acute Oral LD₅₀ Study in Rats

The following is a generalized protocol for an acute oral toxicity study based on the principles outlined in the now-deleted OECD Test Guideline 401.

Objective: To determine the median lethal dose (LD₅₀) of this compound when administered orally to rats.

Materials:

-

Test substance: this compound

-

Vehicle for administration (e.g., corn oil, water)

-

Experimental animals: Young adult albino rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant females are often preferred.

-

Oral gavage needles

-

Standard laboratory animal housing and care facilities

-

Equipment for observation and necropsy

Procedure:

-

Acclimatization: House the animals in standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to the study to allow for acclimatization. Provide standard rodent chow and water ad libitum.

-

Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle. The dose range should be selected to produce a range of toxic effects, including mortality.

-

Animal Grouping: Randomly assign animals to dose groups, with at least 5 animals per group. A control group receiving only the vehicle should also be included.

-

Fasting: Fast the animals overnight prior to dosing, with continued access to water.

-

Dosing: Administer a single dose of the prepared this compound solution or suspension to each animal by oral gavage. The volume administered should be kept constant across all dose groups.

-

Observation: Observe the animals for signs of toxicity immediately after dosing and periodically for the first 24 hours, and then daily for a total of 14 days. Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

-

Necropsy: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the 14-day observation period.

-

Data Analysis: Analyze the mortality data using a standard statistical method (e.g., probit analysis) to calculate the LD₅₀ value and its 95% confidence limits.

Metabolism

The metabolism of this compound has been studied in both mammals and insects. In rats, following oral administration of radiolabeled this compound, approximately 13% of the radioactivity was recovered in the urine within 22 hours, and a portion was also converted to carbon dioxide, indicating some degradation of the carbamate structure.[2]

In insects, N-methyl hydroxylation is considered a significant detoxification pathway.[2] Studies in houseflies, American cockroaches, and German cockroaches have shown that this compound is metabolized, with one of the metabolites identified as 2-n-methylcarbamoyl-3-methyl-5-pyrazolyl dimethylcarbamate.[2]

Plausible Experimental Protocol for a Rat Metabolism Study

The following is a generalized protocol for an in vivo metabolism study in rats.

Objective: To investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats.

Materials:

-

Radiolabeled this compound (e.g., ¹⁴C-labeled)

-

Test animals: Male and female rats (e.g., Wistar strain)

-

Metabolism cages for separate collection of urine and feces

-

Equipment for oral or intravenous administration

-

Analytical instruments for metabolite profiling (e.g., High-Performance Liquid Chromatography (HPLC) with radiochemical detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

-

Scintillation counter for radioactivity measurement

Procedure:

-

Dose Administration: Administer a single dose of radiolabeled this compound to fasted rats, typically via oral gavage.

-

Sample Collection: House the animals individually in metabolism cages. Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing. Blood samples may also be collected at various time points.

-

Radioactivity Measurement: Determine the total radioactivity in each collected sample (urine, feces, blood) using a scintillation counter to assess the extent of absorption and the routes and rates of excretion.

-

Metabolite Profiling: Pool urine samples from each time interval and analyze for metabolites using HPLC with radiochemical detection.

-

Metabolite Identification: Isolate and identify the major metabolites using techniques such as LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Tissue Distribution (Optional): At the end of the study, sacrifice the animals and collect various tissues to determine the distribution of radioactivity.

Environmental Fate

The environmental fate of a pesticide determines its persistence, mobility, and potential for contamination of soil, water, and air. For carbamate insecticides like this compound, key environmental processes include hydrolysis, photolysis, and microbial degradation in soil.

-

Hydrolysis: Carbamates are susceptible to hydrolysis, especially under alkaline conditions.[4] The ester linkage is the primary site of cleavage.

-

Photolysis: Photodegradation can occur when pesticides are exposed to sunlight.[5] The rate and products of photolysis depend on the specific chemical structure and environmental conditions.

-

Soil Degradation: Microbial degradation is a major pathway for the dissipation of carbamates in soil.[6] The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and the microbial population.

Plausible Experimental Protocol for Environmental Fate Studies

The following are generalized protocols for assessing the key environmental fate parameters of a pesticide.

A. Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Procedure:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of this compound to each buffer solution.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25 °C).

-

Collect samples at various time intervals.

-

Analyze the samples for the concentration of the parent compound using a suitable analytical method (e.g., HPLC).

-

Calculate the hydrolysis half-life (DT₅₀) at each pH.

B. Photolysis Study

Objective: To determine the rate of photodegradation of this compound in water and on soil.

Procedure:

-

Aqueous Photolysis: Prepare an aqueous solution of this compound and expose it to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a dark control sample.

-

Soil Photolysis: Apply this compound to a thin layer of soil and expose it to the simulated sunlight. Maintain a dark control.

-

Collect samples at various time intervals from both the irradiated and dark control samples.

-

Analyze the samples for the concentration of the parent compound.

-

Calculate the photolysis half-life.

C. Soil Metabolism Study

Objective: To determine the rate and pathway of microbial degradation of this compound in soil.

Procedure:

-

Select one or more representative soil types.

-

Treat the soil with a known concentration of this compound.

-

Incubate the soil samples under controlled aerobic or anaerobic conditions (e.g., constant temperature and moisture).

-

Collect soil samples at various time intervals.

-

Extract and analyze the samples for the parent compound and its major degradation products.

-

Calculate the degradation half-life in soil.

Conclusion

This compound is a historically significant carbamate insecticide with a well-defined mechanism of action as a cholinesterase inhibitor. Its high toxicity and the development of newer, safer alternatives have led to its discontinuation in many regions. This technical guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthesis route, its mode of action, toxicological profile, and likely environmental fate, supported by generalized experimental protocols. The provided information serves as a valuable resource for researchers and professionals in the fields of toxicology, environmental science, and drug development, offering insights into the characteristics of this class of insecticides. Further research to obtain the full experimental details from the original studies would provide an even more complete understanding of this compound.

References

- 1. Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS | MDPI [mdpi.com]

- 2. This compound | C10H16N4O3 | CID 12572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijomeh.eu [ijomeh.eu]

- 4. Metabolomic analysis of the serum and urine of rats exposed to diazinon, dimethoate, and cypermethrin alone or in combination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Search for patents | USPTO [uspto.gov]

- 6. Systematic Handling of Environmental Fate Data for Model Development—Illustrated for the Case of Biodegradation Half-Life Data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dimetilan and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for the carbamate insecticide Dimetilan and its analogs. The synthesis of these compounds is of significant interest for the development of new agrochemicals and for structure-activity relationship studies. This document outlines the probable core synthetic routes, provides detailed experimental protocols for key transformations, presents quantitative data in a structured format, and illustrates the key chemical and biological pathways using diagrams.

Introduction to this compound

This compound, with the IUPAC name 1-(dimethylcarbamoyl)-5-methyl-1H-pyrazol-3-yl dimethylcarbamate, is a carbamate insecticide.[1][2] Like other carbamates, its mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function in insects. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect. The structure of this compound is characterized by a central 5-methylpyrazole ring that is disubstituted with two dimethylcarbamate moieties.

Core Synthesis Pathway for this compound

The synthesis of this compound can be logically divided into two primary stages: the formation of the 5-methyl-3-hydroxypyrazole core (which exists in tautomeric equilibrium with 5-methyl-3-pyrazolone) and the subsequent double carbamoylation of this intermediate.

Stage 1: Synthesis of 5-Methyl-3-pyrazolone

The formation of the pyrazole ring is a foundational step in the synthesis of this compound. A common and efficient method for the synthesis of pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[3][4] In the case of this compound's precursor, ethyl acetoacetate is reacted with hydrazine hydrate.

Experimental Protocol: Synthesis of 5-Methyl-3-pyrazolone

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagents: Ethyl acetoacetate and hydrazine hydrate are the primary reactants. Ethanol is typically used as the solvent.

-

Procedure: Ethyl acetoacetate is dissolved in ethanol in the reaction flask. Hydrazine hydrate is then added dropwise to the solution at room temperature with continuous stirring.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours.

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid residue is then recrystallized from a suitable solvent, such as ethanol or water, to yield purified 5-methyl-3-pyrazolone.

Stage 2: Synthesis of this compound via Double Carbamoylation

The second stage involves the introduction of the two dimethylcarbamate groups onto the 5-methyl-3-pyrazolone intermediate. This is achieved through a reaction with dimethylcarbamoyl chloride (DMCC). One equivalent of DMCC reacts with the hydroxyl group of the pyrazole (or the oxygen of the pyrazolone tautomer), and a second equivalent reacts with the nitrogen atom of the pyrazole ring. A base is typically required to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a thermometer. The reaction is carried out under an inert atmosphere (e.g., nitrogen).

-

Reagents: 5-methyl-3-pyrazolone, dimethylcarbamoyl chloride (DMCC), and a suitable base (e.g., triethylamine or pyridine) are required. An anhydrous aprotic solvent such as toluene, tetrahydrofuran (THF), or dichloromethane is used.

-

Procedure: 5-methyl-3-pyrazolone is suspended in the anhydrous solvent. The base (at least two equivalents) is then added to the suspension.

-

Reaction: The mixture is cooled in an ice bath, and dimethylcarbamoyl chloride (at least two equivalents) is added dropwise, ensuring the temperature is maintained below 10 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is filtered to remove the salt byproduct (e.g., triethylammonium chloride). The filtrate is then washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.

Synthesis of Key Reagents

A critical reagent in the synthesis of this compound is dimethylcarbamoyl chloride (DMCC). It can be synthesized by the reaction of dimethylamine with phosgene or a phosgene equivalent like triphosgene.

Experimental Protocol: Synthesis of Dimethylcarbamoyl Chloride (DMCC)

-

Reaction Setup: The reaction should be conducted in a well-ventilated fume hood due to the high toxicity of phosgene. A three-necked flask is equipped with a gas inlet tube, a mechanical stirrer, and a condenser connected to a scrubbing system for unreacted phosgene.

-

Reagents: Anhydrous dimethylamine and phosgene are the reactants. An inert solvent like toluene is used.

-

Procedure: Anhydrous dimethylamine is dissolved in the inert solvent and cooled in an ice-salt bath.

-

Reaction: Phosgene gas is bubbled through the cooled solution at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored.

-

Work-up: After the reaction is complete, the excess phosgene and solvent are removed by distillation to yield dimethylcarbamoyl chloride.

Synthesis of this compound Analogs

The synthesis of this compound analogs generally follows similar pathways, with variations in the starting materials to introduce different functional groups on the pyrazole ring or to alter the carbamate moiety.

Analogs with Modified Pyrazole Core

Analogs with different substituents on the pyrazole ring can be synthesized by starting with appropriately substituted β-ketoesters or hydrazines. For example, using a different β-ketoester in the Knorr synthesis will result in a different substituent at the 5-position of the pyrazole ring.

Analogs with Modified Carbamate Groups

To synthesize analogs with different carbamate groups, dimethylcarbamoyl chloride can be replaced with other carbamoyl chlorides (e.g., diethylcarbamoyl chloride) or isocyanates (e.g., methyl isocyanate, phenyl isocyanate) in the second stage of the synthesis.

Experimental Protocol: General Synthesis of N-Aryl Carbamate Analogs

-

Reaction Setup: A round-bottom flask with a magnetic stirrer is used.

-

Reagents: 5-methyl-3-pyrazolone, a substituted aryl isocyanate, and a catalytic amount of a base (e.g., triethylamine) are used in a solvent like THF.

-

Procedure: 5-methyl-3-pyrazolone is dissolved in THF, and the catalytic amount of base is added. The aryl isocyanate is then added portion-wise.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete.

-

Work-up: The solvent is evaporated, and the residue is purified by column chromatography to yield the N-aryl carbamate analog.

Quantitative Data Summary

Table 1: Synthesis of Pyrazole Precursors

| Precursor | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Reference |

| 3,5-dimethylpyrazole | Acetylacetone, Hydrazine sulfate | Aqueous NaOH | 15 °C, 1.5 h | 77-81 | [5] |

| 3-Methyl-5-pyrazolone | Ethyl acetoacetate, Hydrazine hydrate | Ethanol | Reflux, 1 h | 64 | [6] |

| 1-methyl-5-hydroxypyrazole | Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate | Aqueous NaOH, HCl | Reflux, 3 h | 98 | [7] |

Table 2: Synthesis of Carbamate Derivatives

| Product | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Reference |

| Dimethylcarbamoyl chloride | Dimethylamine, Phosgene | Toluene | 0-5 °C | High | Inferred |

| (5-methyl-1H-pyrazol-3-yl) N,N-dimethylcarbamate | 1,2-dihydro-5-methyl-3H-pyrazol-3-one, DMCC | Toluene | Not specified | Not specified | [8] |

| 2-Benzyl-2-[2-(dimethylamino)ethyl]malonic acid diethyl ester | 2-benzylmalonic acid diethyl ester, 2-chloro-N,N-dimethylethan-1-amine | 2-MeTHF | Reflux, 6 h | 90 | [9] |

Visualizations

The following diagrams illustrate the core synthesis pathway for this compound and its mechanism of action.

Caption: Overall synthesis pathway for this compound.

Caption: Mechanism of action of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. jk-sci.com [jk-sci.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. (5-methyl-1H-pyrazol-3-yl) N,N-dimethylcarbamate|lookchem [lookchem.com]

- 9. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of Dimetilan in Pest Insect Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetilan, a carbamate insecticide, has been utilized for the control of various insect pests. Understanding its metabolic pathways within target species is crucial for assessing its efficacy, predicting potential resistance mechanisms, and developing more effective and selective pest control strategies. This technical guide provides an in-depth overview of the metabolism of this compound in key insect species, including the German cockroach (Blattella germanica), the American cockroach (Periplaneta americana), and the house fly (Musca domestica). The information presented herein is compiled from available scientific literature and is intended to serve as a comprehensive resource for researchers in entomology, toxicology, and insecticide development.

Core Principles of this compound Metabolism in Insects

The detoxification of this compound in the studied insect species is a rapid process, with a reported half-life of less than 30 minutes.[1] This rapid metabolism is a key factor in the insects' ability to tolerate this insecticide. The primary metabolic transformations involve two main enzymatic pathways:

-

Oxidation: Primarily through N-methyl hydroxylation, a reaction catalyzed by the cytochrome P450 monooxygenase system. This process is considered a major detoxification pathway for this compound in insects.[1]

-

Hydrolysis: The cleavage of the carbamate ester bond, a reaction mediated by esterase enzymes. This results in the liberation of the pyrazolyl moiety and, in the case of radiolabeled studies, the release of carbon dioxide.[1]

The interplay of these pathways leads to the formation of several metabolites, which are generally less toxic than the parent compound. However, it has been noted that at least one formaldehyde-yielding metabolite retains significant toxicity, comparable to this compound itself.[1] The toxicity of these metabolites can be potentiated by synergists like sesamex, which inhibit cytochrome P450 enzymes, highlighting the critical role of oxidative metabolism in detoxification.[1]

Quantitative Metabolic Data

While detailed kinetic studies on the specific enzymes metabolizing this compound are limited in the public domain, the available data on its metabolic rate and the number of resulting metabolites are summarized below.

| Insect Species | Half-Life (in vivo) | Number of Identified Metabolites | Key Metabolic Pathways | Reference |

| Blattella germanica (German Cockroach) | < 0.5 hours | 9 | N-methyl hydroxylation, Hydrolysis | [1] |

| Periplaneta americana (American Cockroach) | < 0.5 hours | 6 | N-methyl hydroxylation, Hydrolysis | [1] |

| Musca domestica (House Fly) | < 0.5 hours | 4 | N-methyl hydroxylation, Hydrolysis | [1] |

In Blattella germanica, approximately 13% of an injected dose of carbonyl-C14 labeled this compound was liberated as 14CO2 within one hour, indicating significant hydrolysis of the carbamate ester group.[1]

Identified Metabolites of this compound

The following metabolites have been tentatively identified in studies involving the administration of radiolabeled this compound to insects:

| Metabolite Name | Found in Species |

| 2-dimethylcarbamoyl-3-methyl-5-pyrazolyl N-hydroxymethyl,N-methylcarbamate | Blattella germanica, Periplaneta americana, Musca domestica |

| 2-methylcarbamoyl-3-methyl-5-pyrazolyl dimethylcarbamate | Blattella germanica, Periplaneta americana, Musca domestica |

| Unidentified N-hydroxymethyl derivatives (3 distinct metabolites) | Blattella germanica |

Experimental Protocols

The following section outlines generalized experimental methodologies for studying the metabolism of carbamate insecticides like this compound in insects. These protocols are based on established techniques in insect toxicology.

In Vivo Metabolism and Metabolite Profiling

This protocol describes a typical workflow for studying the metabolism of an insecticide within live insects.

Workflow for in vivo this compound metabolism study.

Detailed Steps:

-

Insect Rearing: Maintain colonies of the target insect species under controlled laboratory conditions.

-

Insecticide Application: Apply a precise dose of radiolabeled this compound (e.g., 14C-Dimetilan) topically to the insect's cuticle or inject it into the hemocoel.

-

Incubation: House the treated insects for a specific period to allow for metabolism to occur.

-

Homogenization: At designated time points, euthanize the insects and homogenize them in an appropriate organic solvent (e.g., acetone or acetonitrile) to extract the parent compound and its metabolites.

-

Separation of Solids: Centrifuge the homogenate to pellet solid debris.

-

Extraction: Collect the supernatant containing the insecticide and its metabolites. The pellet can be further extracted to ensure complete recovery.

-

Thin-Layer Chromatography (TLC): Spot the concentrated extract onto a TLC plate (e.g., silica gel). Develop the chromatogram using a suitable solvent system to separate the different metabolites. A common solvent system for carbamate insecticides is a mixture of nonpolar and polar solvents, such as isooctane and ethyl acetate.

-

Visualization and Quantification: Use autoradiography to visualize the radioactive spots on the TLC plate. Scrape the individual spots and quantify the radioactivity using liquid scintillation counting to determine the relative abundance of each metabolite.

In Vitro Enzyme Assays

These protocols are designed to measure the activity of specific enzyme families involved in this compound metabolism using insect tissue preparations.

Cytochrome P450 Monooxygenase Activity Assay

This assay measures the oxidative metabolism of a substrate by cytochrome P450 enzymes, which is relevant to the N-methyl hydroxylation of this compound.

Workflow for Cytochrome P450 activity assay.

Detailed Steps:

-

Microsome Preparation: Dissect the relevant insect tissues (e.g., fat body, midgut) and homogenize them in a suitable buffer. Perform differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the microsomal preparation, a suitable buffer, and a substrate (e.g., p-nitroanisole for O-demethylation activity, which can be an indicator of P450 activity).

-

Initiation: Start the reaction by adding NADPH, a necessary cofactor for cytochrome P450 activity.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.

-

Termination: Stop the reaction by adding a quenching agent (e.g., an acid or a solvent).

-

Quantification: Measure the formation of the product (e.g., p-nitrophenol) using spectrophotometry or fluorometry.

-

Activity Calculation: Calculate the specific activity of the enzyme, typically expressed as nmol of product formed per minute per mg of protein.

Esterase Activity Assay

This assay measures the hydrolytic activity of esterases, which are involved in the breakdown of the carbamate ester bond in this compound.

Workflow for esterase activity assay.

Detailed Steps:

-

Enzyme Preparation: Prepare a crude homogenate of whole insects or specific tissues in a suitable buffer. Centrifuge the homogenate to remove cellular debris and use the resulting supernatant as the enzyme source.

-

Reaction Mixture: In a microplate well or cuvette, combine the enzyme preparation with a substrate solution, typically α-naphthyl acetate or β-naphthyl acetate.

-

Incubation: Incubate the mixture at a controlled temperature for a set period.

-

Color Development: Stop the reaction and initiate color development by adding a coupling reagent, such as Fast Blue B salt, which reacts with the product of the enzymatic hydrolysis (naphthol) to produce a colored compound.

-

Measurement: Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength.

-

Activity Calculation: Determine the enzyme activity based on a standard curve of the product and express it as nmol of substrate hydrolyzed per minute per mg of protein.

Metabolic Pathways of this compound

The primary metabolic pathways of this compound in the studied insect species are illustrated below.

Primary metabolic pathways of this compound in insects.

Conclusion

The metabolism of this compound in Blattella germanica, Periplaneta americana, and Musca domestica is characterized by rapid detoxification through oxidative and hydrolytic pathways. The identification of N-methyl hydroxylation as a key detoxification route underscores the importance of cytochrome P450 monooxygenases in conferring tolerance to this insecticide. The provided experimental frameworks offer a basis for further investigation into the specific enzymes involved and the quantitative aspects of metabolite formation. A deeper understanding of these metabolic processes will be invaluable for the development of novel insecticide molecules and for managing the evolution of insecticide resistance in pest populations. Further research is warranted to isolate and characterize the specific cytochrome P450 and esterase isozymes responsible for this compound metabolism and to fully elucidate the structure and toxicity of all metabolic products.

References

The Neurotoxicology of Dimetilan: A Technical Overview for Researchers

Dimetilan, a carbamate insecticide, poses a potential neurotoxic risk to non-target organisms through its primary mechanism of action: the inhibition of acetylcholinesterase (AChE). While specific ecotoxicological data for this compound remains notably scarce in publicly available scientific literature, this guide provides an in-depth look at its established mode of action, general toxicological profile, and the experimental protocols used to assess the neurotoxicity of carbamate insecticides.

Executive Summary

This compound is a synthetic carbamate insecticide previously used to control insect pests, particularly houseflies on livestock.[1] Like other carbamates, its insecticidal and neurotoxic properties stem from its ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system of both insects and vertebrates.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in hyperstimulation of cholinergic pathways and potentially lethal consequences. Despite its known mode of action, a comprehensive review of available toxicological databases reveals a significant lack of quantitative data on the acute and chronic neurotoxic effects of this compound on a wide range of non-target species, including bees, fish, and aquatic invertebrates.[2] This data gap highlights a critical area for future ecotoxicological research.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary neurotoxic effect of this compound is the disruption of synaptic transmission in the cholinergic nervous system. This occurs through the reversible carbamylation of the serine hydroxyl group in the active site of the acetylcholinesterase (AChE) enzyme.[3]

The normal function of AChE is to hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve impulse at cholinergic synapses.[4] When this compound is present, the dimethylcarbamoyl moiety of the molecule is transferred to the active site of AChE, forming a carbamylated enzyme that is temporarily inactive. This inactivation is more stable and longer-lasting than the acetylated enzyme intermediate formed during normal acetylcholine hydrolysis. Consequently, acetylcholine accumulates in the synaptic cleft, leading to persistent stimulation of postsynaptic receptors and causing a range of neurotoxic symptoms, including tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.[4]

The signaling pathway for acetylcholinesterase inhibition by this compound is visualized in the diagram below.

Figure 1: Signaling pathway of acetylcholinesterase inhibition by this compound.

Quantitative Neurotoxicity Data for Non-Target Organisms

A thorough review of scientific literature and toxicological databases, including PubChem and the University of Hertfordshire's Pesticide Properties Database (AERU), indicates a significant lack of specific quantitative data on the neurotoxic effects of this compound on non-target organisms.[2][5] The following table summarizes the unavailable data.

| Organism Group | Endpoint | Value | Reference |

| Honeybees (Apis mellifera) | Contact Acute LD₅₀ (48h) | Data not available | [2] |

| Honeybees (Apis mellifera) | Oral Acute LD₅₀ (48h) | Data not available | [2] |

| Freshwater Fish | Acute 96-hour LC₅₀ | Data not available | [2] |

| Freshwater Aquatic Invertebrates | Acute 48-hour EC₅₀ | Data not available | [2] |

The absence of this critical data prevents a detailed quantitative risk assessment for this compound in various environmental compartments. While general statements about the high toxicity of carbamates to Hymenoptera (bees, wasps) are available, specific values for this compound are not.[5]

Experimental Protocols for Assessing Carbamate Neurotoxicity

Given the lack of specific experimental data for this compound, this section outlines generalized, yet detailed, methodologies for assessing the neurotoxic effects of carbamate insecticides on representative non-target organisms. These protocols are based on established OECD and EPA guidelines for pesticide testing.

Acute Oral Toxicity in Honeybees (based on OECD Guideline 213)

-

Test Organism: Young adult worker honeybees (Apis mellifera) of uniform age and size, from healthy, disease-free colonies.

-

Test Substance Preparation: A range of concentrations of the carbamate insecticide are prepared in a sucrose solution (e.g., 50% w/v). A control group receives the sucrose solution without the test substance.

-

Exposure: Bees are starved for 2-4 hours before the test. Individual bees or groups of bees are then fed a known volume of the test solution.

-

Observation: Mortality is recorded at 4, 24, and 48 hours post-exposure. Sublethal effects such as behavioral changes (e.g., ataxia, lethargy) are also noted.

-

Data Analysis: The 48-hour LD₅₀ (the dose that is lethal to 50% of the test organisms) is calculated using probit analysis or other appropriate statistical methods.

Acute Toxicity in Fish (based on OECD Guideline 203)

-

Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), at a juvenile life stage.

-

Test Substance Preparation: A series of aqueous solutions of the carbamate insecticide at different concentrations are prepared. A control group is maintained in water without the test substance.

-

Exposure: Fish are exposed to the test solutions in a static, semi-static, or flow-through system for 96 hours. Water quality parameters (pH, temperature, dissolved oxygen) are monitored throughout the experiment.

-

Observation: Mortality is recorded at 24, 48, 72, and 96 hours. Sublethal effects, such as loss of equilibrium, erratic swimming, and respiratory distress, are also observed.

-

Data Analysis: The 96-hour LC₅₀ (the concentration that is lethal to 50% of the test organisms) is determined using statistical methods like the trimmed Spearman-Karber method.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Enzyme and Substrate Preparation: A source of acetylcholinesterase (e.g., from electric eel, bovine erythrocytes, or insect heads) is prepared. The substrate, acetylthiocholine, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are prepared in a suitable buffer (e.g., phosphate buffer).

-

Inhibition Assay: The enzyme is pre-incubated with various concentrations of the carbamate insecticide for a specific period.

-

Reaction Initiation and Measurement: The reaction is initiated by adding the substrate and DTNB. The rate of the reaction, which produces a yellow-colored product, is measured spectrophotometrically at a wavelength of 412 nm.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the inhibitor. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates a generalized workflow for assessing the neurotoxicity of a carbamate insecticide.

Figure 2: Generalized experimental workflow for neurotoxicity assessment.

Conclusion and Future Research Directions

This compound is a neurotoxic carbamate insecticide that functions by inhibiting acetylcholinesterase. While its mechanism of action is well-understood, there is a profound lack of publicly available ecotoxicological data for non-target organisms. This absence of information makes it challenging to conduct a thorough environmental risk assessment.

Future research should prioritize conducting standardized acute and chronic toxicity tests on a diverse range of non-target species, including pollinators, aquatic invertebrates, fish, and amphibians, to fill the existing data gaps. Furthermore, studies investigating sublethal neurotoxic effects, such as impacts on behavior, reproduction, and development, are crucial for a comprehensive understanding of the environmental risks posed by this compound. Such data is essential for regulatory agencies and for the development of more selective and environmentally benign pest control strategies.

References

Mammalian Toxicity of Dimetilan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimetilan is a carbamate insecticide that functions as a cholinesterase inhibitor. This technical guide provides a comprehensive overview of the available mammalian toxicity data for this compound. Due to its status as an obsolete pesticide, publicly accessible data on chronic, reproductive, and developmental toxicity are limited. This document synthesizes the available acute toxicity data and outlines the general toxicological profile of carbamate insecticides to provide a broader context. Standard experimental protocols for key toxicological studies are detailed, and the mechanism of action and a generalized metabolic pathway are visualized to aid in understanding its toxicological profile.

Introduction

This compound, a dimethylcarbamate insecticide, was historically used to control insect pests.[1] Like other carbamate pesticides, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] Understanding the mammalian toxicity of such compounds is crucial for risk assessment and the development of safer alternatives. This guide summarizes the known quantitative toxicity data, describes relevant experimental methodologies, and provides visual representations of key toxicological pathways.

Quantitative Toxicity Data

The available quantitative toxicity data for this compound primarily covers acute exposure scenarios.

Table 1: Acute Toxicity of this compound in Mammals

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Rat | Oral | > 60 | [3] |

| Rat | Dermal | > 600 | [3] |

| Mouse | Intraperitoneal | 12 | [3] |

| Mouse | Subcutaneous | 4.0 | [3] |

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.

Table 2: Subchronic and Other Toxicity Data for this compound

| Species | Study Type | Dose/Concentration | Effects | Reference |

| Rat | 4-week Feeding | 20 mg/kg/day | No adverse effects on blood or organs | [4] |

| Dog | Subchronic Feeding | 200 ppm | No-effect level | [5] |

NOAEL (No-Observed-Adverse-Effect Level) is the highest tested dose of a substance at which no adverse effect is found. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest dose at which an adverse effect is observed.

Note: Comprehensive publicly available data on chronic, reproductive, and developmental toxicity for this compound are limited. The information for related compounds or the general class of carbamates suggests that potential long-term effects could include neurotoxicity.[2]

Mechanism of Action: Cholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effects by inhibiting acetylcholinesterase (AChE).[1][2] AChE is responsible for breaking down the neurotransmitter acetylcholine at the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.[2] This inhibition is reversible, as the carbamoylated enzyme can be hydrolyzed to regenerate the active enzyme.[3]

Figure 1. Mechanism of cholinesterase inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies on this compound are not extensively available in the public domain. However, the following sections describe standardized methodologies based on OECD guidelines for the types of studies typically required for pesticide registration.

Acute Oral Toxicity Study (Based on OECD Guideline 423)

An acute oral toxicity study provides information on the adverse effects that may arise from a single oral dose of a substance.

References

- 1. This compound (Ref: ENT 25922) [sitem.herts.ac.uk]

- 2. This compound | C10H16N4O3 | CID 12572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The toxicologic effects of the carbamate insecticide aldicarb in mammals: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Dimetilan in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetilan is a carbamate insecticide that has been used for the control of various pests. Monitoring its presence in soil is crucial for environmental risk assessment and ensuring food safety. This document provides detailed application notes and protocols for the analytical determination of this compound in soil matrices. The methodologies described are based on established techniques for carbamate pesticide residue analysis, including sample preparation by QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific performance data for this compound is limited in publicly available literature, the provided protocols for analogous carbamate pesticides such as Carbofuran and Aldicarb offer a robust starting point for method development and validation.

Analytical Methods Overview

The determination of this compound in soil involves a multi-step process encompassing sample collection and preparation, extraction of the analyte from the complex soil matrix, cleanup of the extract to remove interfering substances, and finally, instrumental analysis for detection and quantification.

1. Sample Preparation: The QuEChERS method is a widely adopted and efficient technique for extracting a broad range of pesticides from food and environmental matrices, including soil.[1] It involves a simple two-step process of extraction with a solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[1]

2. Instrumental Analysis:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometry (MS) detector is a common and effective technique for the analysis of carbamate pesticides.[2][3] Carbamates are often thermally labile, making HPLC a more suitable technique than GC in some cases.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, providing high sensitivity and selectivity.[4][5] Derivatization may sometimes be necessary to improve the volatility and thermal stability of carbamate pesticides for GC analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of carbamate pesticides in soil using methods analogous to those described in this document. It is important to note that these values are provided as a general guideline and will require specific validation for this compound analysis in the user's laboratory.

| Parameter | HPLC-UV/DAD | LC-MS/MS | GC-MS | Reference |

| Limit of Detection (LOD) | 0.01 - 0.40 ng/g | 0.010 - 0.130 µg/kg | ~0.05 - 7.0 µg/kg | [2][6][7] |

| Limit of Quantitation (LOQ) | 0.05 - 1.0 µg/mL | 1 µg/kg | 10 µg/kg | [3][6] |

| Recovery Rate (%) | 80 - 110% | 65 - 105% | 70 - 120% | [3][6] |

| Linearity (r²) | >0.99 | >0.995 | >0.99 | [3][6] |

| Relative Standard Deviation (RSD) | < 15% | < 20% | < 20% | [6] |

Note: The performance characteristics are highly dependent on the soil type, instrumentation, and specific method parameters.

Experimental Protocols

Protocol 1: this compound Analysis in Soil using QuEChERS and HPLC-DAD

1. Principle: This method describes the extraction of this compound from soil using the QuEChERS protocol, followed by cleanup and analysis using HPLC with Diode Array Detection.

2. Materials and Reagents:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Glacial acetic acid

-

Deionized water

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes for d-SPE

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

3. Sample Preparation (QuEChERS Extraction):

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add an appropriate volume of this compound standard solution for spiking if preparing a quality control sample.

-

Vortex the tube vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

5. HPLC-DAD Analysis:

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

DAD Wavelength: Monitor at the wavelength of maximum absorbance for this compound (to be determined by UV scan of a standard solution).

6. Quantification: Prepare a calibration curve using this compound standards of known concentrations. Quantify the this compound concentration in the soil sample by comparing the peak area with the calibration curve.

Protocol 2: this compound Analysis in Soil using GC-MS

1. Principle: This protocol outlines the extraction of this compound from soil and subsequent analysis by Gas Chromatography-Mass Spectrometry. This method offers high selectivity and sensitivity.

2. Materials and Reagents:

-

This compound analytical standard

-

Ethyl acetate (GC grade)

-

Anhydrous sodium sulfate

-

Other reagents as listed in Protocol 1 for QuEChERS extraction.

3. Sample Preparation and Cleanup: Follow the QuEChERS extraction and d-SPE cleanup steps as described in Protocol 1 (Sections 3 and 4). After the cleanup step, the solvent may need to be exchanged to one more suitable for GC analysis, such as ethyl acetate.

4. GC-MS Analysis: